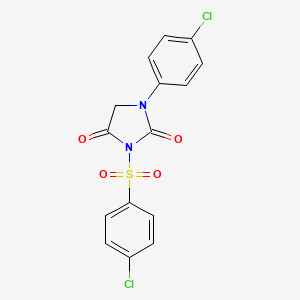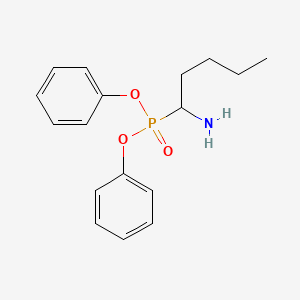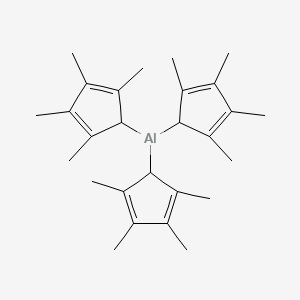
Tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-YL)alumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)alumane: is a chemical compound with the molecular formula C27H39Al It is an organoaluminum compound, which means it contains aluminum bonded to carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)alumane typically involves the reaction of aluminum trichloride with 2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the aluminum compound from reacting with moisture or oxygen. The reaction mixture is usually stirred at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, automated stirring and temperature control systems, and ensuring a continuous supply of inert gas to maintain an oxygen-free environment. The purification of the product may involve techniques such as distillation or recrystallization to obtain a high-purity compound suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)alumane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides or other aluminum-containing compounds.
Reduction: It can be reduced to form lower oxidation state aluminum compounds.
Substitution: The compound can participate in substitution reactions where the cyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various ligands, such as halides or alkyl groups, can be introduced under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxides, while substitution reactions may produce new organoaluminum compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)alumane is used as a precursor for the synthesis of other organoaluminum compounds. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s unique structure and reactivity may make it a candidate for research in these fields. For example, it could be explored for its potential use in drug delivery systems or as a component in biomedical materials.
Industry: In industry, the compound may be used in the production of advanced materials, such as polymers or composites. Its reactivity with other compounds can be harnessed to create materials with specific properties, such as increased strength or thermal stability.
Wirkmechanismus
The mechanism of action of Tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)alumane involves its ability to donate and accept electrons through its aluminum center. This allows it to participate in various chemical reactions, such as catalysis or ligand exchange. The molecular targets and pathways involved depend on the specific reaction and conditions, but generally involve the interaction of the aluminum center with other molecules or ions.
Vergleich Mit ähnlichen Verbindungen
Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane: This compound is similar in structure but contains silicon instead of aluminum.
Tetramethylcyclopentadienyltrimethylsilane: Another similar compound with silicon, used in different applications.
Uniqueness: Tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)alumane is unique due to its aluminum center, which imparts different reactivity and properties compared to its silicon-containing counterparts. This makes it valuable for specific applications where aluminum’s properties are advantageous, such as in catalysis or material synthesis.
Eigenschaften
CAS-Nummer |
163122-76-7 |
|---|---|
Molekularformel |
C27H39Al |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)alumane |
InChI |
InChI=1S/3C9H13.Al/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3; |
InChI-Schlüssel |
WCCSTGMJUHEVOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C1[Al](C2C(=C(C(=C2C)C)C)C)C3C(=C(C(=C3C)C)C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


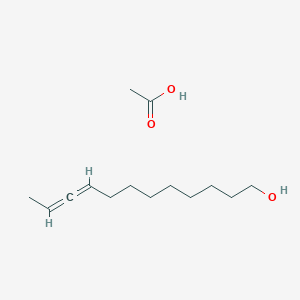

silane](/img/structure/B14263461.png)
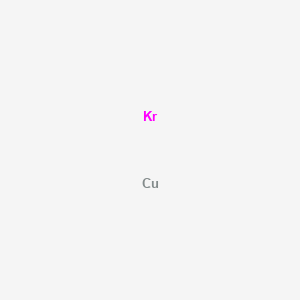

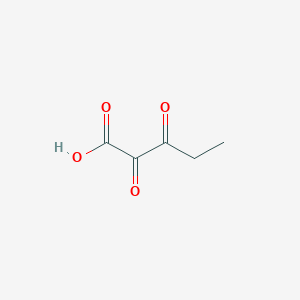
![Benzaldehyde, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14263482.png)
![Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)-](/img/structure/B14263486.png)
![Benzene, [(2-heptynyloxy)methyl]-](/img/structure/B14263496.png)
![1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene](/img/structure/B14263510.png)
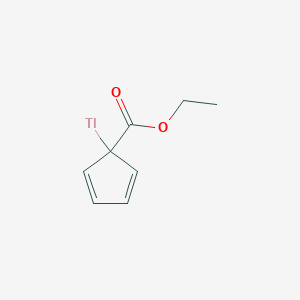
![N-Cyano-N''-[(4-methylphenyl)methyl]guanidine](/img/structure/B14263521.png)
